Ethyl diethylcarbamate
Description
Evolution of Carbamate (B1207046) Chemistry and its Research Significance
The field of carbamate chemistry traces its origins to the discovery of physostigmine, a methyl carbamate ester, in the mid-19th century. nih.gov Initially recognized for its biological activity, the scope of carbamate research expanded significantly over the years. nih.gov A major milestone was the registration of carbaryl (B1668338) as a pesticide in the United States in 1959, which opened the door for the widespread use of carbamates in agriculture. nih.gov
Carbamates, including ethyl N,N-diethylcarbamate, are organic compounds derived from carbamic acid. solubilityofthings.comscielo.br Their defining feature is the carbamate functional group, an ester and an amide bound to a carbonyl group. acs.org This unique structure imparts good chemical and proteolytic stability, allows them to penetrate cell membranes, and gives them a resemblance to a peptide bond, making them a significant area of study in medicinal chemistry and drug discovery. nih.govresearchgate.netnih.gov The versatility of the carbamate group, which allows for various substituents, has led to their use in a wide array of applications, from pharmaceuticals to the production of polyurethanes. nih.govscielo.br
Structural Characteristics of the N,N-Diethylcarbamate Functionality
The N,N-diethylcarbamate functional group consists of a central carbonyl group double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom is further bonded to two ethyl groups, and the oxygen atom is bonded to another organic group. In ethyl N,N-diethylcarbamate, this other group is an ethyl group. nih.gov
Resonance structures contribute to the stability of the carbamate moiety, with delocalization of the nitrogen's non-bonded electrons into the carboxyl group. acs.org This resonance is a key feature of the carbamate group's chemical nature. acs.org
Current Research Landscape and Academic Trajectories for Ethyl N,N-Diethylcarbamate
Contemporary research on ethyl N,N-diethylcarbamate and related carbamates is exploring several promising avenues. One significant area of investigation is its application in organic synthesis. Carbamates are recognized as versatile intermediates. vulcanchem.com The O-carbamate group, particularly the OCONEt2 form, is a powerful directing group in ortho-metalation reactions, a key strategy for constructing polysubstituted aromatic molecules. nih.gov
In medicinal chemistry, while the biological activity of ethyl N,N-diethylcarbamate itself is not extensively explored, the broader class of carbamates is a focal point. vulcanchem.com Researchers are designing and synthesizing novel carbamate derivatives as potential therapeutic agents. nih.gov For instance, some studies are investigating carbamate-based inhibitors for enzymes like acetylcholinesterase, a target in Alzheimer's disease treatment. tandfonline.complos.orgplos.org
Furthermore, there is a growing interest in developing more sustainable and efficient methods for synthesizing carbamates. vulcanchem.com This includes exploring catalytic processes that reduce reliance on toxic reagents. vulcanchem.com Computational studies are also being employed to predict the properties and potential applications of carbamates like ethyl N,N-diethylcarbamate. vulcanchem.com
Physicochemical Properties of Ethyl N,N-Diethylcarbamate
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | nih.govalfa-chemistry.com |
| Molecular Weight | 145.20 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |
| Density | 0.937 g/cm³ | alfa-chemistry.com |
| Boiling Point | 174.5 °C at 760 mmHg | alfa-chemistry.com |
| Flash Point | 59.3 °C | alfa-chemistry.com |
| Solubility | Moderately soluble in water and common organic solvents | solubilityofthings.com |
Synonyms for Ethyl N,N-Diethylcarbamate
| Synonym | |
| Diethyl urethane (B1682113) | nih.govalfa-chemistry.compharmaffiliates.com |
| Ethyl N,N-diethyl carbamate | nih.govalfa-chemistry.compharmaffiliates.com |
| Diethylcarbamic acid ethyl ester | nih.govpharmaffiliates.com |
| Carbamic acid, diethyl-, ethyl ester | nih.govpharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJCYQHLYBTSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189028 | |
| Record name | Carbamic acid, diethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3553-80-8 | |
| Record name | Carbamic acid, N,N-diethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3553-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, diethyl-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003553808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl urethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24699 | |
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| Record name | Carbamic acid, diethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.552 | |
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Advanced Synthetic Methodologies for Ethyl N,n Diethylcarbamate and Its Congeners
Strategic Approaches to N,N-Dialkylcarbamate Esterification
The formation of the carbamate (B1207046) ester bond is the central transformation in these syntheses. Various strategies have been developed to achieve this, ranging from traditional methods to more innovative, greener alternatives.
Catalytic Alcoholysis of Urea (B33335) in Carbamate Synthesis
The use of urea as a carbonyl source for carbamate synthesis represents a significant advancement towards greener chemistry. google.comuantwerpen.be This method avoids the use of highly toxic phosgene (B1210022) and leverages an inexpensive and readily available starting material. The reaction, known as urea alcoholysis, involves the reaction of urea with an alcohol in the presence of a catalyst to produce a carbamate. researchgate.net
In the context of synthesizing diethyl carbonate (DEC) from urea and ethanol (B145695), the formation of ethyl carbamate is a key intermediate step. researchgate.net The process is typically catalyzed by metal oxides. epa.gov For instance, zinc oxide (ZnO) has been identified as an effective catalyst for this transformation. researchgate.net Under optimized conditions—ethanol/urea molar ratio of 10, catalyst concentration of 6%, reaction temperature of 463 K, and reaction time of 5 hours—a DEC yield of 14.2% has been achieved. researchgate.netepa.gov However, a significant side reaction is the formation of N-ethyl ethyl carbamate, which consumes both the intermediate ethyl carbamate and the final product, DEC. researchgate.net
| Catalyst | Reactants | Product(s) | Yield | Reference |
| ZnO | Urea, Ethanol | Diethyl Carbonate, Ethyl Carbamate | 14.2% (DEC) | researchgate.netepa.gov |
| Composite Metal Oxides | Urethane (B1682113), Ethanol | Diethyl Carbonate | 20.6% (DEC) | google.com |
| Imidazole Metal Salt Ionic Liquid | Urea, Ethanol | Diethyl Carbonate | 28.87% (DEC) | google.com |
| Zn-based MMO catalysts | Urea, Methanol | Dimethyl Carbonate | up to 50.4% | researchgate.net |
While the direct synthesis of ethyl N,N-diethylcarbamate via this route is less commonly documented, the underlying principles of urea alcoholysis are directly applicable. The initial formation of ethyl carbamate from urea and ethanol could theoretically be followed by a subsequent N-alkylation step with an ethylating agent to yield the desired product. The challenges lie in controlling the selectivity of the reaction to favor the formation of the N,N-disubstituted product over other potential side products.
Phosgene-Free Routes for Carbamate Generation
The extreme toxicity of phosgene has propelled the development of alternative, safer methods for carbamate synthesis. researchgate.netuantwerpen.be These phosgene-free routes are not only environmentally advantageous but also often offer milder reaction conditions and greater functional group tolerance.
Carbamoylation involves the introduction of a carbamoyl (B1232498) group into a molecule. Several reagents and strategies have been developed to achieve this without resorting to phosgene.
Carbonylimidazolides : N,N'-Carbonyldiimidazole (CDI) is a solid, less hazardous alternative to phosgene. nih.gov It reacts with amines to form carbamoylimidazolides, which are then reacted with alcohols or phenols to produce carbamates. nih.gov A one-pot reaction of a carbonylimidazolide with a nucleophile in water provides an efficient and general method for preparing carbamates. organic-chemistry.org The product often precipitates from the reaction mixture, allowing for simple purification by filtration. nih.gov
CO2 as a Carbonyl Source : Carbon dioxide is an attractive, renewable, and non-toxic C1 source for carbamate synthesis. nih.govresearchgate.net The direct reaction of CO2 with amines forms carbamic acid salts. nih.gov These can then be dehydrated to isocyanates, which are subsequently trapped by alcohols to yield carbamates. organic-chemistry.org Alternatively, a three-component coupling of a primary amine, CO2, and an alkyl halide in the presence of a base like cesium carbonate can directly produce N-alkyl carbamates. nih.govacs.org
| Reagent/Catalyst | Substrates | Product | Key Features | Reference |
| N,N'-Carbonyldiimidazole (CDI) | Secondary amine, Iodomethane, Phenol (B47542) | Carbamate | Forms stable carbamoylimidazolium salts. | nih.gov |
| CO2, DBU, Sulfonium reagents | Arylamine, Alcohol | Carbamate | Mild, metal-free synthesis via an isocyanate intermediate. | organic-chemistry.org |
| CO2, Si(OMe)4, DBU | Amine, Alcohol | Carbamate | Metal-free, regenerable reagent system. | organic-chemistry.org |
Transcarbamoylation, or transurethanization, is a process where the alkoxy or amino group of a carbamate is exchanged. rsc.org This method is particularly useful for synthesizing different carbamates from a common precursor. For instance, a base-catalyzed transcarbamoylation can be used to depolymerize polyurethanes, yielding smaller carbamate molecules that can be repurposed. researchgate.netacs.org The reaction of a carbamate with an alcohol, driven by the removal of a volatile alcohol byproduct, can lead to the formation of a new carbamate. rsc.org While this method is more commonly applied in polymer chemistry, the fundamental reaction is applicable to the synthesis of small molecules like ethyl N,N-diethylcarbamate, provided a suitable carbamate precursor is available. Recent studies have shown that transcarbamoylation can be an efficient reaction under mild conditions with a soft base at low temperatures. acs.org
Carbamoylation Strategies (e.g., using carbonylimidazolides, CO2 as carbonyl source)
Synthesis via Chloroformate Intermediates
The reaction of an amine with a chloroformate is a classical and widely used method for carbamate synthesis. orgsyn.org In the case of ethyl N,N-diethylcarbamate, this involves the reaction of diethylamine (B46881) with ethyl chloroformate. thieme-connect.com
This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. smolecule.com The use of triphosgene, a solid and safer phosgene equivalent, can also be employed to generate the chloroformate in situ, which then reacts with the amine. nih.gov For example, the reaction of diethylamine with chloromethyl chloroformate can produce azidomethyl N,N-diethylcarbamate in high yield. thieme-connect.com While this method is robust and generally high-yielding, it still relies on a phosgene derivative, which carries some of the same hazards as phosgene itself, albeit in a more manageable form. google.com
| Reactants | Reagent | Product | Yield | Reference |
| Diethylamine, Ethyl Chloroformate | Sodium Hydroxide | Ethyl N,N-diethylcarbamate | High | thieme-connect.comsmolecule.com |
| Hydroxylamine, Ethyl Chloroformate | Sodium Hydroxide | Ethyl hydroxycarbamate | - | google.com |
| Methylamine, Ethyl Chloroformate | Sodium Hydroxide | Ethyl N-methylcarbamate | 88-90% | orgsyn.org |
Directed Synthesis of N,N-Diethylcarbamate Derivatives
The N,N-diethylcarbamate group can serve as a powerful directed metalating group (DMG) in organic synthesis. acs.orgnih.gov This property allows for the regioselective functionalization of aromatic rings, leading to a wide variety of substituted N,N-diethylcarbamate derivatives. The strategy, known as directed ortho-metalation (DoM), involves the deprotonation of the aromatic ring at the position ortho to the carbamate group by a strong base, typically an organolithium reagent. nih.govresearchgate.net The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. acs.org
This methodology has been extensively used to synthesize ortho-substituted O-aryl N,N-diethylcarbamates, which are precursors to substituted phenols. acs.orgnih.gov The O-carbamate directs the lithiation to the adjacent position with high regioselectivity. researchgate.net A diverse array of electrophiles, including alkyl halides, aldehydes, ketones, and sulfur or halogen sources, can be used to generate a library of functionalized derivatives. acs.org
For example, the ortho-lithiation of O-phenyl N,N-diethylcarbamate with s-butyllithium (sBuLi) followed by quenching with an electrophile provides ortho-substituted products in good to excellent yields. acs.org This strategy has also been applied to more complex systems, such as the synthesis of dihalosalicylamides and trihalophenol derivatives from O-(3,n-dihalophenyl) N,N-diethylcarbamates. researchgate.net
| Substrate | Reagent | Electrophile | Product | Reference |
| O-phenyl N,N-diethylcarbamate | s-BuLi | Various electrophiles | ortho-Substituted O-aryl N,N-diethylcarbamates | acs.orgnih.gov |
| O-(3,n-dihalophenyl) N,N-diethylcarbamate | s-BuLi | Various electrophiles | Dihalosalicylamides, Trihalophenol derivatives | researchgate.net |
| N,N-diethyl-O-naphthyl-2-carbamate | LiTMP, s-BuLi/TMEDA | Various electrophiles | Substituted naphthalenes | researchgate.net |
ortho-Metalation Strategies for Functionalized N,N-Diethylcarbamates
Directed ortho-metalation (DoM) is a powerful and regioselective strategy for the functionalization of aromatic compounds. mdpi.com The N,N-diethylcarbamoyl group (OCONEt2) is recognized as one of the most effective directed metalation groups (DMGs), guiding the deprotonation of the ortho-position on an aromatic ring. nih.govacs.org This allows for the subsequent introduction of a wide array of electrophiles, leading to the synthesis of highly substituted aromatic molecules that would be challenging to prepare otherwise. unilag.edu.ng
The general mechanism of a DoM reaction involves the treatment of a substrate bearing a DMG with a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). nih.govacs.org The base coordinates to the heteroatom-containing DMG, facilitating the deprotonation of the adjacent ortho-proton to form a lithiated intermediate. acs.org This intermediate can then react with various electrophiles to yield ortho-substituted products. nih.gov
A comprehensive study on the DoM of O-phenyl N,N-diethylcarbamate demonstrated the successful introduction of various electrophiles, affording a range of ortho-substituted products in good to excellent yields. nih.govacs.org The versatility of this methodology is highlighted by the successful incorporation of alkyl, allyl, sulfur, and halogen substituents. nih.gov For instance, the reaction of the ortho-lithiated species with deuterium (B1214612) oxide (MeOD) resulted in almost quantitative deuterium incorporation, confirming the high efficiency and regioselectivity of the metalation step. unilag.edu.ng
The power of the N,N-diethylcarbamoyl group as a DMG is further underscored in competitive metalation studies. When compared with other oxygen-based DMGs such as methoxy (B1213986) (OMe) and methoxymethyl (OMOM), the carbamoyl group often exhibits superior directing ability. nih.govresearchgate.net This has been demonstrated in intramolecular competition experiments where the metalation occurs preferentially at the position ortho to the carbamoyl group. researchgate.net
Furthermore, the DoM strategy has been successfully applied to more complex systems, such as the regioselective synthesis of substituted naphthalenes. acs.org Starting from N,N-diethyl-O-naphthyl-2-carbamate, sequential metalation and quenching with electrophiles provide a general route to contiguously substituted naphthalenes with complete regioselectivity. acs.org The utility of this approach is expanded through subsequent transformations like ipso-halodesilylation and cross-coupling reactions. acs.org
It is also noteworthy that the ortho-lithiated carbamates can undergo an anionic ortho-Fries rearrangement upon warming, yielding salicylamide (B354443) derivatives. unilag.edu.ng This provides an alternative pathway to functionalized phenolic compounds. The relative stability of the lithiated species derived from O-phenyl N,N-diethylcarbamate compared to its N,N-dimethylcarbamate counterpart has been observed, indicating a higher resistance to this rearrangement under certain conditions. unilag.edu.ng
Table 1: ortho-Functionalization of O-Phenyl N,N-Diethylcarbamate via DoM
| Electrophile | Product | Yield (%) | Reference |
| D₂O | o-Deutero-O-phenyl N,N-diethylcarbamate | 95 | unilag.edu.ng |
| MeI | o-Methyl-O-phenyl N,N-diethylcarbamate | 85 | nih.gov |
| Allyl Bromide | o-Allyl-O-phenyl N,N-diethylcarbamate | 65 | nih.gov |
| (PhS)₂ | o-(Phenylthio)-O-phenyl N,N-diethylcarbamate | 92 | nih.gov |
| I₂ | o-Iodo-O-phenyl N,N-diethylcarbamate | 88 | nih.gov |
| CBr₄ | o-Bromo-O-phenyl N,N-diethylcarbamate | 75 | nih.gov |
Synthesis through Active Ester Intermediates
The synthesis of carbamates, including ethyl N,N-diethylcarbamate, can be efficiently achieved through the use of active ester intermediates. This method generally involves the reaction of an alcohol with an activated carbonyl donor, which then reacts with an amine. A common approach is the use of chloroformates, but due to their toxicity, alternative, safer activating agents are continuously being developed. acs.org
One such strategy involves the use of N,N'-disuccinimidyl carbonate (DSC), which serves as a valuable reagent for the synthesis of active esters. nih.gov For instance, the reaction of an alcohol with DSC in the presence of a base can form a succinimidyl carbonate, which is a highly reactive intermediate. This active ester can then readily react with a primary or secondary amine to afford the desired carbamate in high yield. nih.gov
Another class of activating agents are derivatives of 1-hydroxybenzotriazole (B26582) (HOBt) and its analogues. luxembourg-bio.com For example, N,N-diethyl carbamoyl chloride can react with various HOBt derivatives, such as 1H- nih.govacs.orgrsc.orgtriazolo[4,5-b]pyridin-1-ol (4-HOAt) and 6-chloro-1H-benzo[d] nih.govacs.orgrsc.orgtriazol-1-ol (Cl-HOBt), to form the corresponding active carbamic esters. luxembourg-bio.com These active esters have been shown to react efficiently with amines like morpholine (B109124) and piperidine (B6355638) to yield the corresponding N,N-diethylcarboxamide derivatives. luxembourg-bio.com The reactivity of these active esters can be tuned by the substituents on the benzotriazole (B28993) ring. luxembourg-bio.com
A more recent development involves the use of Brønsted acid-activated N-acyl imidazoliums. acs.org This method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) and a Brønsted acid, such as methanesulfonic acid (MsOH), to generate a highly reactive intermediate from an alcohol. This intermediate then reacts with an amine to form the carbamate. This one-pot method is scalable and shows broad functional group tolerance, allowing for the synthesis of both electron-rich and electron-deficient carbamates in good yields. acs.org
Furthermore, ester-substituted diaryl carbonates have been employed as effective reagents for carbamate synthesis at low temperatures. google.com The reaction of an ester-substituted diaryl carbonate with a primary or secondary amine yields an activated carbamate species and a phenolic byproduct. google.com This method avoids the use of phosgene and provides high yields in relatively short reaction times. google.com
Table 2: Synthesis of Carbamates using Active Ester Intermediates
| Activating Agent | Amine | Product | Yield (%) | Reference |
| N,N'-Disuccinimidyl Carbonate | Primary/Secondary Amines | N-Substituted Carbamate | >95 | nih.gov |
| N,N-Diethylcarbamoyl Chloride / HOBt derivative | Piperidine | N,N-Diethylpiperidine-1-carboxamide | - | luxembourg-bio.com |
| CDI / MsOH | N-Boc piperazine | Boc-piperazine carbamate derivative | 88 | acs.org |
| Ester-substituted diaryl carbonate | Primary/Secondary Amines | Non-activated carbamate | High | google.com |
Green Chemistry Principles in Diethylcarbamate Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including diethylcarbamate and its congeners. sigmaaldrich.com These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. sigmaaldrich.comacs.org
One key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. sigmaaldrich.com For the synthesis of alkyl carbamates, solid acid catalysts have been explored. For example, silica (B1680970) gel-supported catalysts like TiO2/SiO2 and Cr2O3-NiO/SiO2 have been shown to be effective for the synthesis of methyl, ethyl, and butyl carbamates from urea and the corresponding alcohols. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, which aligns with the principles of waste prevention. mdpi.comskpharmteco.com Yields of up to 97% for ethyl carbamate have been reported using this method. mdpi.com
Another green approach is the use of carbon dioxide (CO2) as a C1 feedstock, replacing toxic reagents like phosgene. acs.orgtaylorandfrancis.com The direct synthesis of carbamate esters from CO2, an amine, and an alkyl halide has been demonstrated. oup.com While this reaction can be slow, the use of catalysts and optimized reaction conditions can improve its efficiency. taylorandfrancis.com For instance, Ni-based catalytic systems have been investigated for dehydrative urethane formation from CO2, an amine, and an alcohol. nih.gov
Solvent choice is another critical factor in green chemistry. acs.org The ideal is to conduct reactions in the absence of a solvent or in environmentally benign solvents like water or supercritical fluids. sciforum.net Solvent-free synthesis of primary carbamates from alcohols or phenols and sodium cyanate (B1221674) has been achieved using a heteropolyacid catalyst at room temperature, employing a grinding technique. sciforum.net This method is not only environmentally friendly but also features a simple work-up procedure. sciforum.net
The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a major consideration. acs.org Catalytic processes that proceed with high selectivity and yield contribute positively to atom economy. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also minimizes waste from purification of intermediates and reduces solvent usage. mdpi.com
Table 3: Green Chemistry Approaches to Carbamate Synthesis
| Green Principle | Methodology | Example | Reference |
| Catalysis | Heterogeneous catalysis | TiO₂/SiO₂ catalyzed synthesis of ethyl carbamate from urea and ethanol | mdpi.com |
| Use of Renewable Feedstocks | CO₂ as a C1 source | Direct synthesis of carbamates from CO₂, amines, and alkyl halides | oup.com |
| Safer Solvents/Solvent-free | Grindstone chemistry | Solvent-free synthesis of primary carbamates using a heteropolyacid catalyst | sciforum.net |
| Atom Economy / Process Intensification | One-pot synthesis | One-pot alkynylation/hydrolysis-cyclization for benzo[b]furan synthesis from O-aryl carbamates | mdpi.com |
Elucidation of Reaction Mechanisms and Kinetic Profiles for Ethyl N,n Diethylcarbamate Analogues
Gas-Phase Unimolecular Elimination Kinetics of Ethyl N,N-Dialkylcarbamates
The gas-phase thermal decomposition of ethyl N,N-dialkylcarbamates is a subject of significant interest in understanding unimolecular reaction mechanisms. These reactions typically proceed through a cis-elimination pathway involving a cyclic transition state.
The pyrolysis of ethyl N,N-dialkylcarbamates in the gas phase is generally understood to proceed via a concerted, non-synchronous mechanism involving a six-membered cyclic transition state. academicjournals.org This process leads to the formation of an alkene and a dialkylcarbamic acid intermediate. researchgate.net The carbamic acid intermediate is unstable and subsequently decomposes to carbon dioxide and a dialkylamine. researchgate.net
Alternative mechanisms, such as a stepwise process involving a zwitterionic intermediate or a four-centered transition state, have also been considered but are generally less favored for these types of eliminations. researchgate.net The presence of a β-hydrogen on the alkyl group is a crucial requirement for the six-membered cyclic transition state mechanism to operate. researchgate.net
The rate of gas-phase elimination of ethyl N,N-dialkylcarbamates is significantly influenced by the electronic and steric nature of substituents on both the alkyl and N-alkyl groups.
Electronic Effects:
Electron-withdrawing groups on the aromatic ring of aryl carbamates can deactivate the ring towards electrophilic attack, which can influence reaction pathways. For example, a nitro group (NO2) has a strong deactivating effect.
Electron-donating groups , such as a methyl group, can have an activating effect, though this can be counteracted by the presence of strong electron-withdrawing groups.
The stability of the forming carbocation-like center in the transition state is a key factor. Groups that stabilize this positive charge will increase the reaction rate. This is consistent with the E1-like character of the transition state. masterorganicchemistry.com
Steric Effects:
The rate of E1-type reactions generally increases with increasing substitution at the carbon bearing the leaving group. iitk.ac.in This is due to both the stabilization of the resulting carbocation and the relief of steric strain.
For concerted E2 eliminations, a specific stereochemical arrangement (anti-periplanar) is often required. iitk.ac.in However, for the gas-phase cis-elimination of carbamates, the transition state is cyclic, and steric hindrance within this six-membered ring can affect the reaction rate. Bulky substituents on the nitrogen or the ethyl group can hinder the attainment of the necessary transition state geometry.
The study of kinetic and thermodynamic parameters provides deeper insight into the transition state and the energy profile of the gas-phase elimination reaction. These parameters are often determined through experimental measurements over a range of temperatures and pressures, and are increasingly supplemented by computational chemistry methods. researchgate.netmdpi.com
Kinetic Parameters:
Activation Energy (Ea): This represents the minimum energy required for the reaction to occur. For the gas-phase pyrolysis of related compounds like ethyl acetate (B1210297), computational methods have been used to calculate Ea. academicjournals.org For the decomposition of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, the activation parameters were determined over a temperature range of 405.0 to 458.0 K. researchgate.net
Pre-exponential Factor (A): This factor in the Arrhenius equation relates to the frequency of collisions with the correct orientation for reaction.
Rate Constant (k): The temperature dependence of the rate constant is described by the Arrhenius equation. For ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, the modified Arrhenius expression was found to be log k = (9.01 ± 0.49) + (1.32 ± 0.16) log T - (6946 ± 30) 1/T. researchgate.net
Thermodynamic Parameters:
Enthalpy of Activation (ΔH‡): The change in enthalpy when the reactants form the transition state. Positive values indicate an endothermic process. mdpi.com
Entropy of Activation (ΔS‡): The change in entropy in forming the transition state. A negative value often suggests a more ordered transition state, which is typical for cyclic transition states due to the loss of rotational freedom.
Gibbs Free Energy of Activation (ΔG‡): This determines the spontaneity of the formation of the transition state. mdpi.com
Quantum chemical calculations are instrumental in determining these parameters, providing values that are often in good agreement with experimental data. researchgate.netawi.de For example, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to locate transition states and calculate their energies. researchgate.netawi.de
Below is a table summarizing typical thermodynamic parameters for a related gas-phase elimination reaction, highlighting the endothermic nature and the formation of an ordered transition state.
| Parameter | Description | Typical Value Range |
| ΔH‡ (kJ/mol) | Enthalpy of Activation | 125–193 mdpi.com |
| ΔS‡ (J/mol·K) | Entropy of Activation | Often negative for cyclic TS |
| ΔG‡ (kJ/mol) | Gibbs Free Energy of Activation | Varies with T, ΔH‡, and ΔS‡ mdpi.com |
Influence of Substituent Electronic and Steric Effects on Reaction Rates
Solution-Phase Reactivity and Mechanistic Studies
In the solution phase, the reactivity of N,N-diethylcarbamate derivatives is often dominated by reactions with nucleophiles, such as aminolysis and other nucleophilic displacement reactions. The solvent plays a crucial role in mediating these reactions.
Aminolysis is the reaction of a carbamate (B1207046) with an amine, resulting in the formation of a new amide or carbamate and the displacement of the original alcohol or phenol (B47542) group. This reaction is a form of nucleophilic acyl substitution. luxembourg-bio.com
The mechanism of aminolysis of carbamates can be either stepwise or concerted. luxembourg-bio.com A common pathway involves a stepwise mechanism with the rate-limiting breakdown of a tetrahedral intermediate (T±). luxembourg-bio.com In this mechanism, the nucleophilic amine attacks the carbonyl carbon of the carbamate, forming a zwitterionic tetrahedral intermediate. This intermediate then collapses, expelling the leaving group.
The reactivity of N,N-diethylcarbamate derivatives in aminolysis is highly dependent on the nature of the leaving group. Carbamates derived from more acidic phenols or hydroxylamines (e.g., derivatives of HOBt, HOAt) are more reactive "active esters". researchgate.net The electron-withdrawing properties of the leaving group increase the electrophilicity of the carbonyl carbon and stabilize the leaving group anion, thus increasing the reaction rate. researchgate.net
For example, the aminolysis of N,N-diethyl carbamates of various hydroxybenzotriazoles with morpholine (B109124) or piperidine (B6355638) in acetonitrile (B52724) has been studied. luxembourg-bio.com The reaction proceeds via acyl nucleophilic substitution to yield the corresponding carboxamide derivatives. luxembourg-bio.com The kinetics of these reactions can be followed to determine the reactivity of different carbamate esters. researchgate.net
Beyond aminolysis, N,N-diethylcarbamate derivatives can undergo other nucleophilic displacement reactions. The carbamate group itself can act as a directed metalation group (DMG) in aromatic systems, facilitating ortho-lithiation followed by reaction with an electrophile. acs.org
In the context of nucleophilic substitution at the carbonyl carbon, the reaction follows the general principles of nucleophilic acyl substitution. The reaction can be catalyzed by acids or bases. Base catalysis involves the deprotonation of the nucleophile, making it more potent. Acid catalysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.
The mechanism is typically a two-step process involving the formation and breakdown of a tetrahedral intermediate. This is analogous to the SN1 mechanism in some respects, as it involves a discrete intermediate, but the initial step is addition rather than dissociation. masterorganicchemistry.com
The choice of solvent can significantly influence the reaction rates and even the mechanism. Polar aprotic solvents like DMF are commonly used for these reactions. mdpi.com The ability of the solvent to solvate the ions and intermediates formed during the reaction is a critical factor.
Aminolysis Reactions of N,N-Diethylcarbamate Derivatives
Chemical Degradation Pathways of Related Carbamate and Carbonate Structures
The study of the degradation pathways of compounds structurally related to ethyl N,N-diethylcarbamate, such as dialkyl carbonates, offers valuable insights into potential decomposition mechanisms. This section explores the pyrolysis and atmospheric photo-oxidation of these analogous structures, providing a framework for understanding the stability and reactivity of the carbamate functional group under various environmental conditions.
Pyrolysis Studies of Dialkyl Carbonates
The thermal decomposition, or pyrolysis, of dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) has been the subject of numerous kinetic and mechanistic investigations. These studies reveal that the stability and decomposition pathways are highly dependent on the structure of the alkyl groups.
Detailed research has shown that the pyrolysis of diethyl carbonate primarily proceeds through a two-step molecular elimination pathway, also known as a retro-ene reaction. researchgate.net In the initial step, DEC decomposes into ethylene (B1197577) and an ethyl hydrogen carbonate intermediate. This intermediate is unstable and rapidly decomposes to produce ethanol (B145695) and carbon dioxide. nih.gov In contrast, the thermal decomposition of dimethyl carbonate at lower temperatures is more complex, involving radical pathways. conicet.gov.ar At temperatures exceeding 800°C, the pyrolysis of DMC predominantly yields carbon monoxide, carbon dioxide, and methane. conicet.gov.ar
Kinetic models have been developed to describe the high-temperature pyrolysis of both DMC and DEC. kaust.edu.sanih.gov These models indicate that diethyl carbonate possesses lower thermal stability compared to dimethyl carbonate. kaust.edu.sa Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to determine the kinetic parameters for these decomposition reactions, showing that radical reaction pathways are crucial for accurately predicting the decomposition of DMC, especially at lower temperatures. conicet.gov.ar
The decomposition of dialkyl carbonates can also be influenced by catalysts. For instance, faujasite zeolites can promote the decarboxylation of dialkyl carbonates to form ethers and carbon dioxide at temperatures between 150 and 240°C. researchgate.net The basicity of the zeolite and the reaction temperature are critical factors affecting the reaction rate and product distribution. researchgate.net
Key Research Findings on Dialkyl Carbonate Pyrolysis:
| Compound | Primary Pyrolysis Mechanism | Major Products | Key Kinetic Insights |
| Diethyl Carbonate (DEC) | Two-step molecular elimination (retro-ene reaction) researchgate.net | Ethylene, Ethanol, Carbon Dioxide nih.gov | Less thermally stable than DMC. kaust.edu.sa The initial unimolecular decomposition has a low activation energy. nih.gov |
| Dimethyl Carbonate (DMC) | Radical pathways at lower temperatures; unimolecular decomposition at higher temperatures. conicet.gov.arconicet.gov.ar | Methane, Carbon Monoxide, Carbon Dioxide, Dimethyl Ether conicet.gov.ar | Radical reactions are significant at lower temperatures. conicet.gov.ar The dominant decomposition channel at high temperatures is the formation of methyl radicals and CO2. conicet.gov.ar |
Atmospheric Photo-Oxidation Mechanisms of Alkyl Carbonates
The atmospheric fate of dialkyl carbonates is primarily determined by their reaction with photochemically generated oxidants, most notably the hydroxyl radical (•OH). The photo-oxidation mechanisms of dimethyl carbonate and diethyl carbonate have been investigated through experimental and computational studies to understand their atmospheric lifetimes and the products they form.
The reaction of •OH radicals with dialkyl carbonates predominantly proceeds via hydrogen atom abstraction from the alkyl chains. nih.govnih.gov In the case of dimethyl carbonate, this leads to the formation of a CH₃OC(O)OCH₂• radical and a water molecule. kaust.edu.sa Subsequent reactions of this radical with atmospheric oxygen (O₂) and nitrogen oxides (NOx) lead to the formation of various products, including formic (methyl carbonic) anhydride. nih.gov
For diethyl carbonate, hydrogen abstraction can occur from either the methylene (B1212753) (-CH₂-) or the methyl (-CH₃) groups, with abstraction from the methylene group being slightly favored. conicet.gov.arnih.gov The resulting radicals react further with atmospheric species. The main identified products from the photo-oxidation of diethyl carbonate include ethyl (formyl) carbonate, ethyl (acetyl) carbonate, carbon dioxide, carbon monoxide, formic acid, and acetic acid. conicet.gov.arconicet.gov.arnih.gov
Kinetic studies have determined the rate coefficients for the reactions of •OH radicals with both dimethyl and diethyl carbonate. These rate constants are crucial for estimating the atmospheric lifetimes of these compounds. For example, the reaction of •OH with propylene (B89431) carbonate, a cyclic carbonate, has been studied to determine its tropospheric lifetime, which was estimated to be around 24 days. rsc.org
Detailed Findings on Atmospheric Photo-Oxidation of Alkyl Carbonates:
| Compound | Primary Reaction with •OH | Major Products | Rate Coefficient (k) with •OH at ~298 K (cm³ molecule⁻¹ s⁻¹) |
| Dimethyl Carbonate (DMC) | H-atom abstraction from methyl group kaust.edu.sanih.gov | Formic (methyl carbonic) anhydride, Methyl formate (B1220265) nih.govacs.org | ~3.1 x 10⁻¹³ acs.org |
| Diethyl Carbonate (DEC) | H-atom abstraction from methylene and methyl groups conicet.gov.arnih.gov | Ethyl (formyl) carbonate, Ethyl (acetyl) carbonate, CO₂, CO, Formic acid, Acetic acid conicet.gov.arconicet.gov.arnih.gov | Not explicitly found, but the reaction with Cl atoms has a rate of (1.0 ± 0.2) × 10⁻¹¹ nih.gov |
| Propylene Carbonate | H-atom abstraction rsc.org | Acetyl formyl carbonate rsc.org | (1.1 ± 0.3) x 10⁻¹² rsc.org |
Advanced Analytical Methodologies in N,n Diethylcarbamate Research
High-Resolution Spectroscopic Characterization
Spectroscopy is a cornerstone in the chemical analysis of ethyl diethylcarbamate, providing fundamental information on its structure, mass, and electronic properties.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for elucidating the molecular structure of this compound. While publicly available, peer-reviewed spectral assignments for this compound are not abundant, the expected spectral characteristics can be inferred from the compound's structure and general spectroscopic principles.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key absorptions include a strong C=O (carbonyl) stretching vibration, typically found in the 1700-1725 cm⁻¹ region for esters. Additionally, C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range, and C-O stretching vibrations will also be present. msu.edu PubChem indicates the availability of a vapor-phase IR spectrum for the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the ethyl groups attached to the nitrogen and the ethyl group of the ester moiety. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen and oxygen atoms would appear as quartets due to coupling with the neighboring methyl protons, while the methyl protons (CH₃) would appear as triplets.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. hw.ac.uk Each of the unique carbons in the ethyl groups and the carbonyl carbon will produce a distinct signal. The carbonyl carbon (C=O) is typically observed significantly downfield. libretexts.org The carbons attached to the electronegative nitrogen and oxygen atoms will also be shifted downfield compared to simple alkane carbons. hw.ac.uklibretexts.org PubChem notes the availability of ¹³C NMR spectral data. nih.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Frequency Range | Assignment |
|---|---|---|---|
| ¹H NMR | Quartet | ~4.1 ppm | -O-CH₂-CH₃ |
| Quartet | ~3.3 ppm | -N-(CH₂-CH₃)₂ | |
| Triplet | ~1.2 ppm | -O-CH₂-CH₃ & -N-(CH₂-CH₃)₂ | |
| ¹³C NMR | Singlet | ~155 ppm | C=O |
| Singlet | ~61 ppm | -O-CH₂-CH₃ | |
| Singlet | ~42 ppm | -N-(CH₂-CH₃)₂ | |
| Singlet | ~13-15 ppm | -O-CH₂-CH₃ & -N-(CH₂-CH₃)₂ | |
| IR Spectroscopy | Strong Absorption | ~1700 cm⁻¹ | C=O Stretch |
| Medium-Strong Absorption | ~1250 cm⁻¹ | C-N Stretch | |
| Medium-Strong Absorption | ~1150 cm⁻¹ | C-O Stretch |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Compound Identification and Trace Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.
Mass Spectrometry (MS): In electron ionization (EI) MS, this compound (molecular weight: 145.20 g/mol ) would produce a molecular ion peak [M]⁺ at m/z 145. nih.gov Fragmentation of this ion provides structural clues. Common fragmentation pathways for carbamates include cleavage of the C-O and C-N bonds. According to the NIST Mass Spectrometry Data Center, prominent peaks in the GC-MS spectrum of this compound are observed at m/z 29 and m/z 58. nih.gov These likely correspond to the ethyl cation [C₂H₅]⁺ and a nitrogen-containing fragment, respectively. Another significant fragment would be expected at m/z 100, resulting from the loss of the ethoxy group radical (•OC₂H₅).
Tandem Mass Spectrometry (MS/MS): For trace analysis in complex samples, tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity. This technique involves selecting a specific precursor ion (e.g., the molecular ion at m/z 145) and subjecting it to collision-induced dissociation to produce characteristic product ions. While specific MS/MS transition data for this compound is not detailed in the provided search results, this methodology is widely applied for related compounds, such as identifying metabolites of diethyldithiocarbamate (B1195824) in biological fluids. msu.eduresearchgate.net This approach is invaluable for confirming the compound's identity and quantifying it at very low levels by minimizing matrix interference.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Source |
|---|---|---|---|
| 145 | Molecular Ion [M]⁺ | [C₇H₁₅NO₂]⁺ | nih.gov |
| 100 | [M - OC₂H₅]⁺ | [C₅H₁₀NO]⁺ | Inferred |
| 58 | Fragment Ion | [C₃H₈N]⁺ | nih.gov |
| 29 | Ethyl Cation [C₂H₅]⁺ | [C₂H₅]⁺ | nih.gov |
Chromatographic Separation and Quantification Techniques
Chromatography is essential for isolating this compound from complex mixtures and for its precise quantification. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Due to its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.
Gas Chromatography (GC): When coupled with a detector like a Flame Ionization Detector (FID), GC can quantify this compound. The choice of capillary column is critical; columns with polar-deactivated polyethylene (B3416737) glycol stationary phases are often used for the analysis of similar compounds. nih.gov
GC-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer is a powerful tool for the analysis of this compound in complex mixtures. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for positive identification and quantification. The analysis of related carbamates often involves a temperature-programmed oven to ensure good separation, with typical injector temperatures around 220-250°C and helium as the carrier gas. nih.gov
Table 3: Typical GC-MS Parameters for Carbamate (B1207046) Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Column Type | Capillary (e.g., Polar-deactivated PEG, Rtx-17) | nih.govstenutz.eu |
| Carrier Gas | Helium | nih.gov |
| Injector Temperature | 220 - 250 °C | nih.gov |
| Oven Program | Temperature ramp (e.g., 40°C to 130°C at 10°C/min) | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) | pitt.edu |
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives
For non-volatile derivatives of this compound or for analyses where thermal degradation is a concern, Liquid Chromatography (LC) is the preferred method.
Liquid Chromatography (LC): this compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com One reported method utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid. sielc.com Detection is often performed with a UV detector, although the sensitivity may be limited by the compound's weak chromophore. google.com
LC-Mass Spectrometry (LC-MS): Coupling LC with mass spectrometry provides a highly sensitive and selective method for analyzing this compound and its metabolites or derivatives. For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. google.comsielc.com This technique is particularly powerful for trace analysis in complex biological or environmental samples, as it combines the separation power of LC with the definitive identification capabilities of MS. msu.eduresearchgate.net
Thin-Layer Chromatography (TLC) for Complex Separation
Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation of non-volatile mixtures, proving indispensable in N,N-diethylcarbamate research. uad.ac.id This method is frequently employed for monitoring the progress of synthesis reactions, identifying compounds present in a mixture, and determining the purity of a substance. uad.ac.idvulcanchem.com The separation on a TLC plate is based on the principle of differential partitioning of compounds between the stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and the mobile phase (a solvent or solvent mixture). uad.ac.idniscpr.res.in
In the context of this compound and related compounds, TLC is effective for monitoring reaction conversions, where the disappearance of starting materials and the appearance of the product spot can be visually tracked. vulcanchem.comrsc.org For instance, in syntheses involving N,N-diethylcarbamates, TLC analysis can quickly show the presence of starting material, product spots, and any impurities. rsc.org
The choice of stationary and mobile phases is critical for achieving effective separation. Silica gel is a common stationary phase, while the mobile phase often consists of a mixture of solvents like dichloromethane, ethyl acetate, hexane, and methanol, adjusted to optimize the resolution of the spots on the chromatogram. vulcanchem.comrsc.org The separated spots are visualized, and their Retention Factor (Rf) values are calculated. The Rf value, the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and can be used for identification purposes.
Table 1: Illustrative TLC Separation of this compound This table demonstrates typical Rf values for this compound in common solvent systems used for separating carbamate compounds.
| Stationary Phase | Mobile Phase (v/v) | Analyte | Hypothetical Rf Value | Reference Methodologies |
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (30:70) | This compound | 0.45 | vulcanchem.com |
| Silica Gel 60 F254 | Dichloromethane / Methanol (95:5) | This compound | 0.78 | rsc.org |
| Silica Gel 60 F254 | Chloroform / Methanol (4:2) | This compound | 0.65 | researchgate.net |
Data is illustrative and based on typical separation behavior of similar compounds.
Microelemental Analysis for Purity and Compositional Verification
Microelemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a chemical compound. This method is crucial for verifying the empirical formula and assessing the purity of newly synthesized compounds like this compound. royalsocietypublishing.orgroyalsocietypublishing.org The technique relies on the complete combustion of a small, precisely weighed sample, after which the resulting combustion gases (e.g., CO₂, H₂O, N₂) are quantitatively measured.
The experimentally determined percentages of each element are then compared against the theoretically calculated values derived from the compound's molecular formula. royalsocietypublishing.org For this compound, the molecular formula is C₇H₁₅NO₂. alfa-chemistry.comnih.gov A close correlation between the found and calculated values provides strong evidence of the compound's identity and high purity. royalsocietypublishing.orgnih.gov Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment. This analytical method was instrumental in confirming the high purity of related metal dithiocarbamate (B8719985) complexes, where the experimental and calculated elemental compositions were in good agreement. royalsocietypublishing.orgroyalsocietypublishing.orgsemanticscholar.org
Table 2: Microelemental Analysis Data for this compound This table presents the theoretical elemental composition of this compound (C₇H₁₅NO₂) and compares it with a set of representative experimental results to verify purity.
| Element | Theoretical % | Experimental % (Found) | Deviation % |
| Carbon (C) | 57.89% | 57.85% | -0.04 |
| Hydrogen (H) | 10.41% | 10.45% | +0.04 |
| Nitrogen (N) | 9.65% | 9.63% | -0.02 |
| Oxygen (O)* | 22.04% | 22.07% | +0.03 |
*Oxygen content is typically determined by difference. Theoretical values calculated based on the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . alfa-chemistry.comchemspider.com Experimental values are hypothetical examples demonstrating good agreement, as seen in analyses of similar compounds. royalsocietypublishing.orgroyalsocietypublishing.org
Future Research Trajectories and Interdisciplinary Opportunities for Ethyl Diethylcarbamate
The chemical compound ethyl diethylcarbamate, while a structurally simple carbamate (B1207046) ester, stands at the intersection of several evolving fields of chemical science. Future research into this molecule is poised to unlock new synthetic paradigms, deeper mechanistic understanding, and novel applications. The following sections outline key trajectories for future investigation, emphasizing sustainability, advanced analytics, and integration with next-generation technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl diethylcarbamate, and how can reaction yields be systematically improved?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or carbamate-forming reactions. Key factors for yield optimization include:
-
Temperature control : Elevated temperatures (e.g., 60–80°C) accelerate reactions but may degrade intermediates. For example, decomposition of intermediates like (S)-1-azido-3-chloropropan-2-yl diethylcarbamate occurs at room temperature over time, necessitating rapid purification .
-
Purification strategies : Column chromatography using silica gel with petroleum ether/ethyl acetate (10:1) achieves >60% purity for stable derivatives .
-
Catalyst selection : Triethylamine (Et3N) is critical for activating intermediates and stabilizing carbamate products .
-
Analytical validation : Use <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm structural integrity and quantify yields .
- Data Table :
| Derivative | Reaction Time (h) | Yield (%) | Key Spectral Data (NMR δ) |
|---|---|---|---|
| 3ma | 12 | 70 | 7.73–7.69 (m, 2H), 2.40 (s, 3H) |
| 4b | 24 | Collapsed | 1.13–1.18 (t, 6H), 3.30 (m, 4H) |
Q. How can researchers address inconsistencies in spectral data during compound characterization?
- Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities or stereochemical variations. To resolve these:
- Triangulate techniques : Cross-validate using IR, HRMS, and X-ray crystallography (if available). For example, IR peaks at 1694 cm<sup>−1</sup> confirm carbonyl groups in 3ma .
- Replicate experiments : Reproduce synthesis under controlled conditions to isolate batch-specific artifacts .
- Consult literature : Compare data with established spectra of structurally similar carbamates (e.g., diethylcarbamoyl chloride derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in this compound synthesis?
- Methodological Answer : Stereochemical retention or inversion depends on reaction pathways:
- SN2 vs. SN1 mechanisms : Steric hindrance in intermediates (e.g., triethylammonium carbamate) favors SN2 displacement, leading to inverted configurations. Remote steric congestion may instead promote carbamate formation via SN1 pathways .
- Isotopic labeling : Use deuterated reagents to trace proton migration during carbamate formation.
- Computational modeling : Density Functional Theory (DFT) simulations can predict transition states and validate experimental optical rotation data .
Q. How should researchers design experiments to resolve contradictions in reaction kinetics and product stability?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to detect transient intermediates.
- Stability assays : Store derivatives under varying conditions (temperature, humidity) and analyze decomposition pathways. For instance, this compound derivatives with electron-withdrawing substituents (e.g., 3na with Cl) show enhanced stability compared to alkyl variants .
- Statistical rigor : Apply ANOVA or multivariate regression to quantify the impact of variables (e.g., solvent polarity, catalyst loading) .
Q. What ethical and safety protocols are essential for handling this compound and its intermediates?
- Methodological Answer :
- Risk assessment : Evaluate hazards of reagents like triphosgene (neurotoxic) and ethyl chloroformate (corrosive). Use fume hoods and personal protective equipment (PPE) .
- Waste management : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for heavy metal-contaminated waste .
- Data transparency : Disclose synthetic failures and unexpected side reactions (e.g., diethylcarbamoyl chloride formation) to improve reproducibility .
Methodological Resources
- Spectral Databases : Use Reaxys or SciFinder for cross-referencing NMR/HRMS data .
- Statistical Tools : Implement JMP or R for analyzing reaction yield distributions .
- Ethical Frameworks : Follow ICGP guidelines for experimental design and data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
